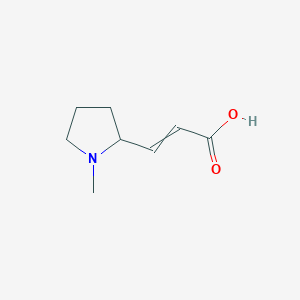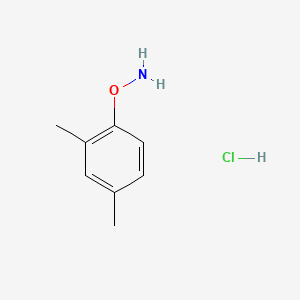
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylphenyl group. This compound is typically found as a white to pale yellow solid and is soluble in water and some organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-dimethylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The 2,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(2,4-Dichlorophenyl)hydroxylamine Hydrochloride
- O-(2,4-Dinitrophenyl)hydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
Uniqueness
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and biological properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
O-(2,4-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,9H2,1-2H3;1H |
Clé InChI |
WKUNQSKCANWPEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)ON)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
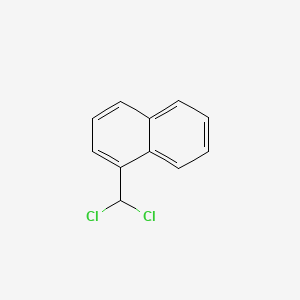
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
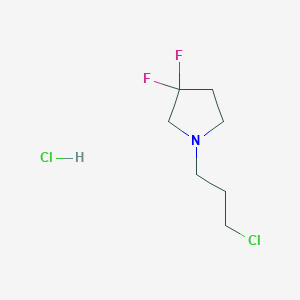
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)

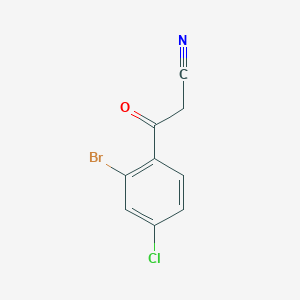
![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
